molecular formula C5H6N2OS B1383678 5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 2044797-24-0

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1383678
M. Wt: 142.18 g/mol
InChI Key: FCOAPYBITGETNB-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety, which includes “5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde”, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .


Chemical Reactions Analysis

The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • A synthesis method for heterocycles combining carbazole and 1,3,4-thiadiazole moieties involves reacting 9-ethyl-9H-carbazol-3-carbaldehyde with 4-arylthiosemicarbazides. This method offers mild conditions and simple manipulation (Li & Xing, 2012).
  • 5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines are synthesized through a two-step process involving manganese dioxide in acetone at room temperature, yielding high-quality compounds (Li & Xing, 2012).

Biological and Medicinal Applications

  • Compounds containing 1,3,4-thiadiazole moiety demonstrate moderate antimicrobial activity. The structure of these compounds, including 4-(5-(ethylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, was confirmed through various spectroscopic methods (Govori et al., 2014).
  • In the field of health pharmaceutics and agriculture, 1,3,4-thiadiazole molecules have significant importance. Derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole, synthesized through cyclization, have shown antibacterial and antifungal activities (Makwane et al., 2018).

Material Science and Chemistry

  • The crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been characterized, revealing intermolecular interactions that stabilize its crystal structure (Banu et al., 2010).
  • Gas-phase elimination reactions of compounds like ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, related to the thiadiazole structure, have been computationally studied to understand their thermal decomposition mechanism (Velez et al., 2015).

properties

IUPAC Name

5-ethyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOAPYBITGETNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3,4-thiadiazole-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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